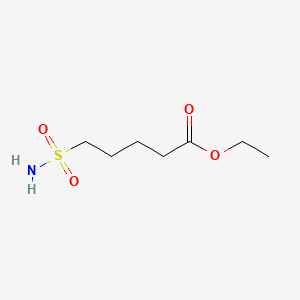
Ethyl 5-sulfamoylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-sulfamoylpentanoate is an organic compound that belongs to the class of sulfamoyl esters It is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a pentanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-sulfamoylpentanoate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromopentanoic acid with ethyl alcohol in the presence of a base to form ethyl 5-bromopentanoate. This intermediate is then reacted with sulfamide under basic conditions to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-sulfamoylpentanoate undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-sulfamoylpentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 5-sulfamoylpentanoate involves its interaction with biological molecules. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release the active sulfamoyl moiety, which can then interact with molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-sulfamoylpentanoate can be compared with other sulfamoyl esters and sulfonamide compounds:
Ethyl 2-sulfamoylpentanoate: Similar structure but with the sulfamoyl group at a different position.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Ethyl 4-sulfamoylbutanoate: Another sulfamoyl ester with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its longer carbon chain compared to other sulfamoyl esters may result in different pharmacokinetic properties and biological activities.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development. Further research into its properties and applications could lead to new discoveries and innovations in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C7H15NO4S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
ethyl 5-sulfamoylpentanoate |
InChI |
InChI=1S/C7H15NO4S/c1-2-12-7(9)5-3-4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |
InChI-Schlüssel |
JLOAOHKNKPJSMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




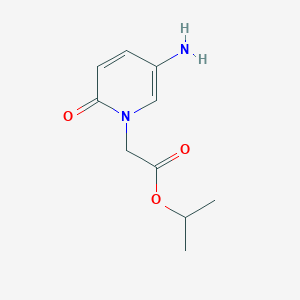
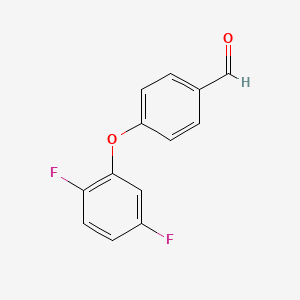
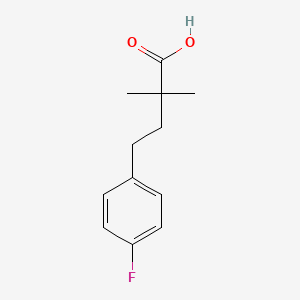
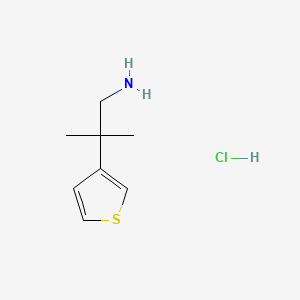
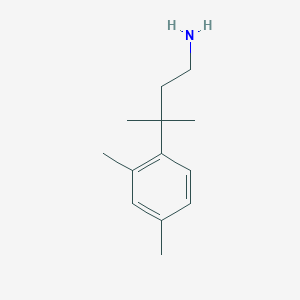
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
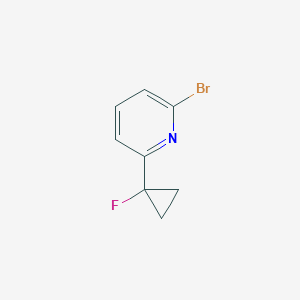


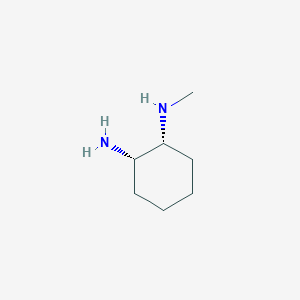
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)
